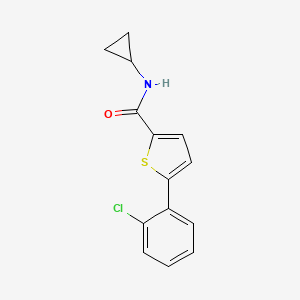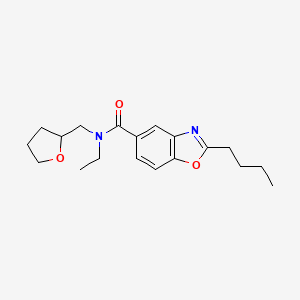
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
Wirkmechanismus
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation, cell death, and neurotransmitter release. By blocking the P2X7 receptor, 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide inhibits the downstream signaling pathways that are involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the target tissue. In cancer, it has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor and inhibiting the release of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, it also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects on other purinergic receptors, which can complicate its interpretation in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, including its optimization as a therapeutic agent for various diseases, its characterization in different animal models and human clinical trials, and its combination with other drugs or therapies to enhance its efficacy and reduce its side effects. Additionally, the development of new P2X7 receptor antagonists with improved pharmacokinetics and selectivity could also be explored to expand the therapeutic potential of this class of compounds.
Synthesemethoden
The synthesis of 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 2-amino-3-bromobenzoxazole with 2-butyl-1-ethylamine to form the intermediate compound, which is then treated with tetrahydro-2-furanmethanol and triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of these diseases. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor, which is involved in the transmission of pain signals.
Eigenschaften
IUPAC Name |
2-butyl-N-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-5-8-18-20-16-12-14(9-10-17(16)24-18)19(22)21(4-2)13-15-7-6-11-23-15/h9-10,12,15H,3-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXZYMXJKUNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(CC)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

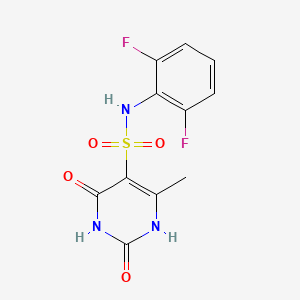
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
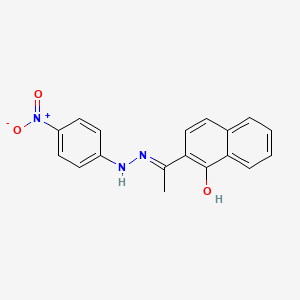
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
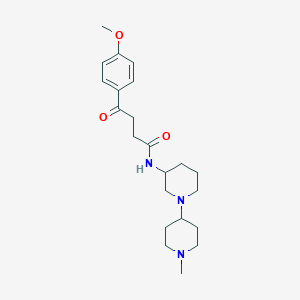
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
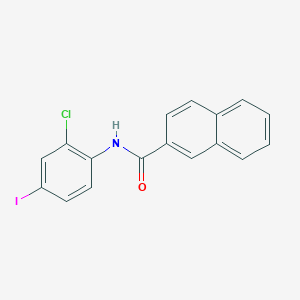
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
